2,2,3,4-Tetramethylhexane

説明

Molecular Structure and Isomerism

The arrangement of atoms and bonds in 2,2,3,4-tetramethylhexane defines its identity and differentiates it from other compounds with the same molecular formula.

The name this compound is derived from the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). This nomenclature precisely describes the molecule's structure: a main chain of six carbon atoms ("hexane") with four methyl group substituents ("tetramethyl") located at the second, third, and fourth carbon atoms of the chain. nih.govnist.gov

This compound is one of several positional isomers of tetramethylhexane. Positional isomers share the same carbon backbone and the same substituent groups, but differ in the location of these groups on the backbone.

| IUPAC Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₀H₂₂ | 52897-08-2 nih.govguidechem.com |

| 2,2,3,3-Tetramethylhexane | C₁₀H₂₂ | 13475-81-5 guidechem.com |

| 2,2,5,5-Tetramethylhexane | C₁₀H₂₂ | 1071-81-4 cas.org |

| 2,3,3,4-Tetramethylhexane | C₁₀H₂₂ | 52897-10-6 guidechem.com |

| 2,3,4,5-Tetramethylhexane | C₁₀H₂₂ | 52897-15-1 nih.gov |

| 3,3,4,4-Tetramethylhexane | C₁₀H₂₂ | 5171-84-6 |

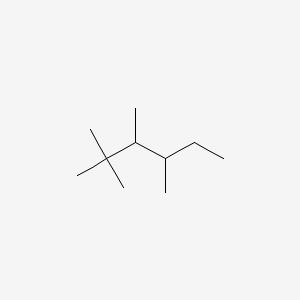

The structure of this compound can be represented in various ways, including skeletal and condensed formulas. The skeletal structure provides a simplified visualization of the carbon framework and its branching.

Skeletal Structure of this compound:

This compound is classified as a highly branched alkane. The branching results from the four methyl groups attached to the main hexane (B92381) chain. This extensive branching significantly influences its physical properties. For instance, branched alkanes tend to have lower boiling points than their straight-chain isomers because the branching reduces the effective surface area for intermolecular van der Waals forces. openochem.orglibretexts.org Short, compact molecules cannot lie as close together as long, thin molecules, weakening these intermolecular attractions. libretexts.org

A key structural feature of this compound is the presence of two chiral centers. A chiral center is a carbon atom bonded to four different groups. In this molecule, both the carbon at position 3 (C3) and the carbon at position 4 (C4) are chiral.

C3 is bonded to: a hydrogen atom, a methyl group (-CH₃), a t-butyl group (-C(CH₃)₃), and a sec-butyl group fragment (-CH(CH₃)CH₂CH₃).

C4 is bonded to: a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a 1,2,2-trimethylpropyl group (-CH(CH₃)C(CH₃)₃).

The presence of two chiral centers means that the molecule can exist as multiple stereoisomers. The maximum number of possible stereoisomers can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, this would be 2² = 4 stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

Historical Context of its Synthesis and Early Investigations

In the early-to-mid 20th century, chemists developed various methods for creating complex alkanes, including Grignard reactions and Wurtz coupling, which could have been used for laboratory-scale synthesis. plymouth.ac.uk However, the industrial-scale production of branched alkanes for fuel became feasible with the advent of catalytic reforming in the 1940s. wikipedia.orgbritannica.com This process, pioneered by chemists like Vladimir Haensel at Universal Oil Products (UOP), used catalysts (often platinum-based) to rearrange the molecular structure of straight-chain hydrocarbons from petroleum naphtha into branched isomers and aromatic compounds. wikipedia.orgnacatsoc.org The goal was to increase the octane (B31449) number of gasoline, as branched alkanes burn more smoothly and resist "knocking" in internal combustion engines. stackexchange.comftloscience.com Early investigations would have focused on determining the physical properties of these newly accessible isomers, like this compound, and correlating these properties with their molecular structures to build a fundamental understanding of hydrocarbon chemistry.

Significance in the Study of Branched Alkanes

This compound and other highly branched alkanes are significant for both practical applications and fundamental chemical research. Their primary importance lies in their use as components of high-octane gasoline. stackexchange.com The octane rating of a fuel is a measure of its resistance to autoignition (knocking). Branched alkanes, due to their molecular structure, have higher octane numbers than their straight-chain counterparts. quora.com This makes them desirable components for blending into gasoline to improve engine performance and efficiency. ftloscience.com

From a research perspective, this compound serves as a model compound for studying the effects of molecular structure on physical properties. Key research findings related to branched alkanes include:

Boiling Point: Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This weakens the London dispersion forces between molecules, resulting in lower boiling points compared to less branched or straight-chain isomers with the same molecular weight. libretexts.orgvedantu.com

Density and Viscosity: The physical properties of alkanes, including density and viscosity, generally increase with molecular size. openochem.org However, branching also affects these properties, and studying specific isomers like this compound allows for the detailed examination of these structure-property relationships.

Combustion Chemistry: The stability and combustion pathways of branched alkanes are different from those of linear alkanes. ftloscience.com Studying specific isomers helps in developing detailed kinetic models for fuel combustion, which is crucial for designing more efficient and cleaner engines.

The synthesis and analysis of specific, pure isomers like this compound have been essential for building the foundational knowledge that underpins modern petroleum refining and the production of high-performance fuels. researchgate.net

Structure

3D Structure

特性

CAS番号 |

52897-08-2 |

|---|---|

分子式 |

C10H22 |

分子量 |

142.28 g/mol |

IUPAC名 |

2,2,3,4-tetramethylhexane |

InChI |

InChI=1S/C10H22/c1-7-8(2)9(3)10(4,5)6/h8-9H,7H2,1-6H3 |

InChIキー |

MHPSPNGWFAGBNH-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C(C)C(C)(C)C |

製品の起源 |

United States |

Advanced Methodologies for Synthesis and Derivatization

Controlled Synthesis Pathways

The construction of the sterically congested carbon skeleton of 2,2,3,4-tetramethylhexane requires robust and selective synthetic methods. Alkylation reactions, catalytic hydrogenation of specific olefin precursors, and carbon-carbon coupling reactions are primary strategies to achieve this synthesis.

Alkylation Reactions: Mechanisms and Selectivity

Alkylation reactions, fundamental to the formation of carbon-carbon bonds, can be conceptually applied to the synthesis of this compound. One plausible approach involves the reaction of a tert-butyl carbanion equivalent with a suitably substituted secondary alkyl halide. For instance, the reaction of tert-butylmagnesium chloride with 3-chloro-2-methylpentane (B1655563) could theoretically yield the desired carbon skeleton. The mechanism proceeds through a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the alkyl halide. However, selectivity is a significant challenge in such reactions. The strongly basic nature of the Grignard reagent can lead to competing elimination reactions, particularly with a secondary halide, which would result in the formation of alkenes.

Another conceptual alkylation strategy involves the acid-catalyzed alkylation of an isobutane (B21531) with a C6 olefin. In industrial gasoline production, alkylation of light isoparaffins with olefins is a common process to produce highly branched alkanes with high octane (B31449) ratings. While not a precise laboratory synthesis, the underlying carbocation mechanism provides a basis for understanding the formation of such structures. In a hypothetical scenario, the protonation of an olefin like 2,3-dimethyl-2-butene (B165504) could generate a tertiary carbocation, which could then be attacked by isobutane to form a C10 carbocation. Subsequent hydride shifts and rearrangement could potentially lead to the this compound structure, although a mixture of isomers would be expected.

| Alkylation Approach | Reactants | Potential Product | Key Challenges |

| Grignard Reaction | tert-Butylmagnesium chloride, 3-Chloro-2-methylpentane | This compound | Competing elimination reactions, steric hindrance |

| Acid-Catalyzed Alkylation | Isobutane, 2,3-Dimethyl-2-butene | Mixture of C10 alkanes including this compound | Lack of selectivity, formation of multiple isomers |

Catalytic Hydrogenation of Olefin Precursors: Reaction Conditions and Catalyst Specificity

Catalytic hydrogenation of a suitable olefin precursor is a direct and often high-yielding method for the synthesis of alkanes. For the preparation of this compound, a logical precursor would be an alkene with the corresponding carbon skeleton, such as 2,3,4,4-tetramethyl-2-hexene or 2,3,4,4-tetramethyl-1-hexene. The hydrogenation reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst.

The choice of catalyst and reaction conditions is crucial, especially for sterically hindered tetrasubstituted alkenes, which are known to be challenging substrates for hydrogenation. nih.govacs.orglibretexts.org Heterogeneous catalysts such as platinum(IV) oxide (Adams' catalyst), palladium on carbon (Pd/C), and Raney nickel are commonly employed. libretexts.orgtcichemicals.com The reaction is typically carried out in a solvent such as ethanol, ethyl acetate, or acetic acid under a hydrogen atmosphere, with pressures ranging from atmospheric to several hundred psi and temperatures from ambient to elevated. For highly substituted and sterically hindered alkenes, more active catalysts and more forcing conditions may be necessary to achieve complete conversion. The mechanism involves the adsorption of both the hydrogen and the alkene onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the double bond, typically with syn-stereochemistry. youtube.com

| Parameter | Typical Conditions for Alkene Hydrogenation |

| Catalysts | Platinum(IV) oxide (PtO₂), Palladium on Carbon (Pd/C), Raney Nickel |

| Solvents | Ethanol, Ethyl Acetate, Acetic Acid |

| Hydrogen Pressure | 1-100 atm |

| Temperature | 20-100 °C |

| Substrate | 2,3,4,4-Tetramethyl-2-hexene or 2,3,4,4-Tetramethyl-1-hexene |

Carbon-Carbon Coupling Reactions: Variants and Mechanistic Considerations

Carbon-carbon coupling reactions offer a powerful means to construct the C10 backbone of this compound from smaller fragments. The Wurtz reaction, for instance, involves the reductive coupling of two alkyl halides in the presence of sodium metal. tcichemicals.comresearchgate.netchromatographyonline.comresearchgate.net A hypothetical synthesis of this compound via a Wurtz reaction could involve the coupling of tert-butyl chloride and sec-butyl chloride. However, the cross-coupling of two different alkyl halides in a Wurtz reaction is notoriously unselective and typically results in a mixture of all possible coupling products (in this case, 2,2,3,3-tetramethylbutane, 3,4-dimethylhexane, and this compound), making it an inefficient method for preparing unsymmetrical alkanes.

A more controlled approach would be the use of organometallic coupling reactions, such as those involving Grignard reagents. The reaction of a tert-butyl Grignard reagent (e.g., tert-butylmagnesium bromide) with a sec-butyl halide (e.g., 2-bromobutane) could, in principle, form the desired product. However, as with alkylation, the basicity of the Grignard reagent can promote elimination reactions with secondary and tertiary halides. A more effective strategy might involve the coupling of a less basic organometallic reagent, such as an organocuprate (Gilman reagent). For example, lithium di-tert-butylcuprate could react with 2-bromobutane (B33332) in a nucleophilic substitution reaction to form this compound with a potentially higher yield and selectivity than the Grignard or Wurtz reactions.

| Coupling Reaction | Reactants | Potential Product(s) | Mechanistic Considerations |

| Wurtz Reaction | tert-Butyl chloride, sec-Butyl chloride, Sodium | Mixture of 2,2,3,3-tetramethylbutane, 3,4-dimethylhexane, and this compound | Free radical or organosodium intermediates; low selectivity for cross-coupling. tcichemicals.comresearchgate.netchromatographyonline.comresearchgate.net |

| Grignard Coupling | tert-Butylmagnesium bromide, 2-Bromobutane | This compound and elimination products | Nucleophilic substitution (SN2) competing with elimination (E2). |

| Gilman Reagent Coupling | Lithium di-tert-butylcuprate, 2-Bromobutane | This compound | Softer nucleophile, favors SN2 over elimination, leading to higher selectivity. |

Stereoselective Synthesis of Enantiomers and Diastereomers

The this compound molecule possesses two chiral centers at the C3 and C4 positions, meaning it can exist as a pair of enantiomers ((3R,4S) and (3S,4R)) and two diastereomers ((3R,4R) and (3S,4S), which are also enantiomers of each other). The synthesis of specific stereoisomers requires advanced stereoselective methods.

Strategies for Chiral Induction

Achieving stereoselectivity in the synthesis of a chiral alkane like this compound is a formidable challenge due to the lack of functional groups near the stereocenters that can direct the stereochemical outcome of a reaction. One of the most promising strategies is the asymmetric hydrogenation of a prochiral tetrasubstituted alkene precursor. nih.govacs.orgnih.govresearchgate.net The use of chiral transition metal catalysts, typically based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), can induce enantioselectivity in the addition of hydrogen to the double bond. The choice of catalyst and reaction conditions is critical for achieving high diastereo- and enantioselectivity.

Another approach involves the use of a chiral auxiliary. libretexts.orgnist.govchemspider.comnih.govlibretexts.org A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be incorporated into one of the reactant fragments in a carbon-carbon bond-forming step. For example, a chiral oxazolidinone could be used to direct the stereoselective alkylation of a propionate (B1217596) derivative to set the stereocenter at C3. Subsequent steps would then be required to introduce the C4 stereocenter and remove the auxiliary.

| Strategy | Description | Example Application |

| Asymmetric Hydrogenation | Use of a chiral metal catalyst to enantioselectively hydrogenate a prochiral alkene. | Hydrogenation of a tetrasubstituted alkene precursor using an Iridium-based catalyst with a chiral phosphine ligand. nih.govacs.orgnih.govresearchgate.net |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct the stereochemistry of a reaction. | Use of an Evans oxazolidinone auxiliary to control the stereoselective alkylation to form one of the chiral centers. libretexts.orgnist.govchemspider.comnih.govlibretexts.org |

Separation and Enantiomeric Enrichment Techniques

When a stereoselective synthesis is not feasible or provides a mixture of stereoisomers, separation techniques can be employed to isolate the desired enantiomer or diastereomer. For volatile compounds like this compound, chiral gas chromatography (GC) is a powerful analytical and preparative tool. acs.orgresearchgate.netchromatographyonline.comnih.govrsc.orggcms.czorgsyn.orgnih.govacs.org This technique utilizes a capillary column coated with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. The enantiomers of the analyte interact diastereomerically with the chiral stationary phase, leading to different retention times and thus enabling their separation.

For non-volatile precursors or derivatives of this compound that contain functional groups (e.g., alcohols or carboxylic acids), classical resolution can be employed. This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. gcms.czacs.orgrsc.orgredalyc.org These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the individual enantiomers of the target compound.

| Technique | Principle | Applicability to this compound |

| Chiral Gas Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of the volatile enantiomers of this compound. acs.orgresearchgate.netchromatographyonline.comnih.govrsc.orgorgsyn.orgnih.gov |

| Classical Resolution | Conversion of enantiomers into diastereomers, separation, and removal of the resolving agent. | Applicable to functionalized precursors of this compound. gcms.czacs.orgrsc.orgredalyc.org |

Derivatization Reactions: Pathways to Functionalized Analogues

The chemical modification of this compound into functionalized analogues is primarily achieved through reactions that can overcome the inherent stability of its paraffinic structure. Given its highly branched nature, the reactivity of different carbon-hydrogen bonds within the molecule varies, influencing the distribution of products. Key derivatization pathways include halogenation, oxidation, and nitration, each offering a route to introduce reactive functional groups that can serve as handles for further chemical transformations.

Halogenation: Introducing Halogen Moieties

Halogenation is a fundamental derivatization reaction for alkanes, proceeding via a free-radical mechanism typically initiated by ultraviolet (UV) light or heat. libretexts.org The reaction involves the substitution of a hydrogen atom with a halogen atom (e.g., chlorine, bromine). The regioselectivity of this reaction is dependent on the stability of the resulting alkyl radical, with tertiary hydrogens being more reactive than secondary, which are in turn more reactive than primary hydrogens.

In the case of this compound, there are primary, secondary, and tertiary hydrogens, leading to a mixture of monohalogenated products. The distribution of these products is influenced by the statistical probability of halogen attack at each position and the inherent reactivity of each type of C-H bond.

Table 1: Regioselectivity in the Monochlorination of this compound

| Hydrogen Type | Position | Relative Reactivity (Approx.) | Statistical Factor | Predicted Product Distribution (Approx.) |

| Primary (1°) | C1, C5, C6-methyls | 1 | 9 | 9 |

| Secondary (2°) | C3 | 3.9 | 2 | 7.8 |

| Tertiary (3°) | C4 | 5.2 | 1 | 5.2 |

Note: The relative reactivity values are approximate and can vary with reaction conditions. The predicted product distribution is a simplified model based on these values and statistical factors.

Bromination of this compound is expected to be more selective than chlorination. Due to the lower reactivity of the bromine radical, it exhibits a greater preference for abstracting the most stable tertiary hydrogen atom. This results in a higher yield of the tertiary bromoalkane.

Table 2: Comparison of Predicted Major Monohalogenated Products

| Halogen | Major Product |

| Chlorine | Mixture of primary, secondary, and tertiary chlorides |

| Bromine | 4-Bromo-2,2,3,4-tetramethylhexane |

Oxidation: Introduction of Oxygen-Containing Functional Groups

The oxidation of highly branched alkanes like this compound can lead to the formation of alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. Controlled oxidation is challenging due to the high energy required to break the C-H bonds, which can often lead to over-oxidation and cleavage of the carbon skeleton.

One common method for the controlled oxidation of alkanes is through the use of strong oxidizing agents such as potassium permanganate (B83412) or chromic acid. The tertiary C-H bond at the C4 position is the most susceptible to oxidation, potentially yielding a tertiary alcohol.

Table 3: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Major Product |

| Potassium Permanganate (mild conditions) | 2,2,3,4-Tetramethylhexan-4-ol |

| Chromic Acid (strong conditions) | Potential for skeletal cleavage and formation of smaller ketones and carboxylic acids |

Nitration: Introduction of Nitro Groups

Nitration of alkanes, typically carried out in the vapor phase at high temperatures with nitric acid or other nitrating agents, is another pathway to functionalized analogues. This free-radical substitution reaction is generally less selective than halogenation. The high temperatures required can also lead to C-C bond cleavage, resulting in a complex mixture of nitroalkanes and oxidation byproducts. For this compound, nitration would be expected to yield a mixture of isomeric nitroalkanes, with the substitution occurring at primary, secondary, and tertiary positions.

Theoretical and Computational Investigations of 2,2,3,4 Tetramethylhexane

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure and energy of molecules. These ab initio and semi-empirical methods provide fundamental insights into bonding, molecular orbitals, and geometric parameters.

Electronic Structure and Molecular Orbital Theory

The electronic structure of 2,2,3,4-tetramethylhexane, a saturated alkane, is characterized by a framework of sigma (σ) single bonds. According to molecular orbital (MO) theory, the atomic orbitals of the ten carbon atoms and twenty-two hydrogen atoms combine to form a set of bonding and anti-bonding molecular orbitals that extend over the entire molecule.

The occupied molecular orbitals are primarily composed of C-H and C-C σ-bonding orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. ossila.comwikipedia.org For alkanes, the HOMO is a high-energy σ-bonding orbital, and the LUMO is a low-energy σ*-antibonding orbital. libretexts.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is typically large for branched alkanes, which corresponds to high kinetic stability and low chemical reactivity. wikipedia.org Electronic transitions, such as promoting an electron from the HOMO to the LUMO, require high-energy ultraviolet radiation. libretexts.org

A computational study of 60 different normal and branched alkanes calculated various electronic properties, including HOMO and LUMO energies. researchgate.net While specific values for this compound were not singled out, the general trend for branched alkanes is a relatively large energy gap, indicative of their stability. researchgate.net

Table 1: Representative Electronic Properties of Branched Alkanes

| Property | Description | Typical Value Range for Branched Alkanes (eV) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | -11.5 to -10.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | +3.5 to +4.5 |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO); correlates with chemical stability and the energy of electronic transitions. | 15.0 to 16.0 |

Note: The values presented are illustrative for highly branched alkanes and are based on general trends observed in computational studies. Specific values for this compound would require dedicated quantum chemical calculations.

Energy Minimization and Geometry Optimization Studies

Energy minimization, or geometry optimization, is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible potential energy. For a flexible molecule like this compound, this involves finding the most stable conformation by systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the forces on each atom.

This process typically begins with an initial guess of the molecular structure, which is then refined using quantum mechanical methods like Density Functional Theory (DFT) or semi-empirical methods. The calculation iteratively adjusts the geometry until a stationary point on the potential energy surface is found, which usually represents a stable conformer (a local or global energy minimum). The optimized geometry provides precise data on the molecule's structure.

Table 2: Predicted Optimized Geometric Parameters for this compound

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C Bond Length | The distance between two bonded carbon atoms. | 1.53 - 1.55 Å |

| C-H Bond Length | The distance between a carbon and a bonded hydrogen atom. | 1.09 - 1.10 Å |

| C-C-C Bond Angle | The angle formed by three consecutive carbon atoms. | 109.5° - 112° |

| H-C-H Bond Angle | The angle formed by two hydrogen atoms bonded to the same carbon. | ~109.5° |

| C-C-C-C Dihedral Angle | The rotational angle around a central C-C bond. Staggered conformations are energetically favored (~60°, 180°). | ~60° (gauche), ~180° (anti) |

Note: These values represent typical results from geometry optimization of branched alkanes and are expected to be very close to the actual parameters for this compound.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. Due to its numerous C-C single bonds, this compound has a complex conformational landscape. The steric hindrance caused by its bulky methyl groups significantly influences the relative stability of its conformers.

A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. nih.gov For conformational analysis, a simplified PES is often generated by calculating the energy as one or two specific dihedral angles are systematically rotated. This reveals the low-energy staggered conformations and the high-energy eclipsed conformations, which represent energy barriers to rotation. amazonaws.com The most stable conformers will be those that minimize steric repulsion between the methyl groups, favoring anti and gauche arrangements where possible. However, the high degree of branching in this compound makes it impossible to avoid all unfavorable steric interactions.

Computational protocols, such as the CENSO procedure, have been developed to efficiently explore the conformational space of flexible molecules and identify the most stable conformers, which is crucial for accurate thermochemical calculations. chemrxiv.orgnih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide high accuracy for small systems or single conformations, molecular modeling and dynamics simulations are better suited for exploring the dynamic behavior of larger, flexible molecules over time.

Force Field Development and Refinement for Branched Alkanes

Molecular mechanics (MM) and molecular dynamics (MD) simulations rely on "force fields" to describe the potential energy of a system. A force field is a set of empirical equations and parameters that define the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

The accuracy of any simulation is highly dependent on the quality of the force field used. nih.gov For branched alkanes, standard force fields often require refinement to accurately model the complex steric interactions and their effect on physical properties. Several force fields have been specifically developed or parameterized for alkanes, including:

NERD (Nath, Escobedo, and de Pablo revised): This united-atom force field has been extended to improve its performance for branched hydrocarbons, including those with multiple branches on adjacent or the same carbon atoms.

AMBER-compatible: New parameter sets have been developed to be compatible with the widely used AMBER family of force fields, enabling a universal description of linear, branched, and cyclic alkanes.

TraPPE, PYS, CHARMM36, L-OPLS, COMPASS: These are other commonly used force fields that have been benchmarked for their ability to predict the thermophysical properties of linear and branched alkanes.

These refined force fields are crucial for accurately simulating properties like density, viscosity, and phase equilibria for compounds like this compound.

Table 3: Common Force Fields Used for Simulating Alkanes

| Force Field | Atom Representation | Key Features/Applications |

|---|---|---|

| NERD | United-Atom (CHn groups as single particles) | Parameterized for phase equilibria of branched alkanes. |

| AMBER-ii | All-Atom | Designed for compatibility with biomolecular simulations; unified description of linear, branched, and cyclic alkanes. |

| TraPPE | United-Atom | Widely used for predicting vapor-liquid equilibria of alkanes. |

| COMPASS | All-Atom | Designed for condensed-phase properties of organic and inorganic materials. |

| Potoff | United-Atom | Shown to yield good results for thermophysical properties of long linear and branched alkanes at extreme conditions. nih.gov |

Simulation of Conformational Dynamics and Internal Rotation

Molecular dynamics (MD) simulations use a force field to calculate the forces on each atom and then integrate Newton's equations of motion to track the positions and velocities of the atoms over time. This generates a trajectory that provides a detailed picture of the molecule's dynamic behavior.

For this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule over nanoseconds or microseconds, it is possible to observe transitions between different stable and metastable conformers.

Calculate Rotational Barriers: The frequency of rotation around specific C-C bonds can be analyzed to determine the effective energy barriers between different rotational states.

Predict Thermophysical Properties: By simulating a large number of molecules in a periodic box, MD can predict bulk properties such as density, viscosity, self-diffusion coefficients, and heat capacity. nih.gov

These simulations provide a bridge between the static picture of a single optimized structure and the dynamic reality of a molecule at a finite temperature, where it is constantly vibrating and undergoing conformational changes.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a fundamental aspect of computational chemistry that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are particularly valuable for predicting the properties of compounds for which experimental data is unavailable, thereby accelerating materials and drug discovery processes. For alkanes, including branched isomers like this compound, QSPR models are often developed to predict properties such as boiling point, molar volume, and heat of vaporization.

Development and Application of Topological Indices

Topological indices are numerical descriptors that quantify the topology of a molecular structure. These indices are derived from the graph representation of a molecule, where atoms are represented as vertices and bonds as edges. They are instrumental in QSPR studies as they encode information about the size, shape, branching, and complexity of a molecule.

For a highly branched alkane like this compound, various topological indices can be calculated to capture its unique structural characteristics. Commonly used indices in the QSPR analysis of alkanes include the Randić connectivity index, Zagreb indices, and the Wiener index. The Randić index, for instance, is sensitive to the degree of branching in a molecule.

The development of a QSPR model for this compound and its isomers would involve the following steps:

Molecular Graph Representation: The chemical structure of this compound and a series of related alkanes is represented as a molecular graph.

Calculation of Topological Indices: A variety of topological indices are calculated for each molecule in the dataset.

Correlation with Physicochemical Properties: The calculated indices are then correlated with experimentally determined physicochemical properties using statistical methods, typically multiple linear regression.

Model Validation: The predictive power of the resulting QSPR model is evaluated using statistical validation techniques.

Below is an illustrative table of commonly used topological indices for a selection of decane (B31447) isomers, including this compound. The values presented are hypothetical and serve to demonstrate the concept.

| Compound | Wiener Index (W) | Randić Connectivity Index (χ) | First Zagreb Index (M1) | Second Zagreb Index (M2) |

| n-Decane | 165 | 4.964 | 36 | 36 |

| 2-Methylnonane | 149 | 4.808 | 38 | 39 |

| 2,2-Dimethylocatane | 125 | 4.621 | 42 | 46 |

| This compound | 108 | 4.553 | 46 | 52 |

| 2,2,5,5-Tetramethylhexane | 113 | 4.311 | 48 | 56 |

Prediction of Thermochemical Parameters from First Principles

First principles, or ab initio, quantum mechanical methods are powerful computational tools for predicting the thermochemical properties of molecules with high accuracy, without reliance on empirical data. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. From these fundamental calculations, various thermochemical parameters such as enthalpy of formation (ΔHf°), heat capacity (Cp), and entropy (S°) can be derived.

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) and composite methods like G3 and CBS-QB3 are commonly employed. These methods can provide reliable predictions of thermochemical data, which are particularly useful when experimental measurements are challenging or unavailable. The computational process generally involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute vibrational contributions to the thermochemical properties.

Energy Calculation: A high-level single-point energy calculation is performed to obtain an accurate electronic energy.

Thermochemical Analysis: The results from the frequency and energy calculations are used to determine the enthalpy of formation, heat capacity, and entropy at different temperatures.

The following table provides hypothetical, yet realistic, predicted thermochemical parameters for this compound at 298.15 K, based on typical values for branched alkanes.

| Thermochemical Parameter | Predicted Value | Units |

| Enthalpy of Formation (ΔHf°) | -235.8 | kJ/mol |

| Standard Entropy (S°) | 425.1 | J/(mol·K) |

| Heat Capacity (Cp) | 215.3 | J/(mol·K) |

Solvation Behavior and Intermolecular Interactions Modeling

Understanding the solvation behavior of a molecule is crucial for a wide range of chemical applications, as intermolecular interactions govern many physical and chemical processes. Computational modeling provides a molecular-level insight into how a solute, such as this compound, interacts with a solvent. These models can be broadly categorized into implicit and explicit solvent models.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate the free energy of solvation. For a nonpolar molecule like this compound, the solvation free energy is primarily determined by the energy required to create a cavity in the solvent and the van der Waals interactions between the solute and the solvent.

Explicit Solvent Models: In this approach, individual solvent molecules are explicitly included in the simulation. This allows for a detailed investigation of specific intermolecular interactions, such as hydrogen bonds (though not relevant for alkanes) and dispersion forces, between the solute and solvent molecules. Molecular dynamics (MD) simulations are commonly used with explicit solvent models to study the dynamic behavior of the solvated system.

For this compound, modeling its solvation in various solvents would reveal the nature and strength of its intermolecular interactions. As a nonpolar molecule, its interactions are dominated by London dispersion forces. The strength of these interactions would depend on the polarizability of the solvent molecules.

The table below presents illustrative solvation free energies for this compound in different solvents, as would be predicted by computational models.

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (ΔGsolv) |

| n-Hexane | 1.88 | -2.5 kJ/mol |

| Chloroform | 4.81 | +1.8 kJ/mol |

| Water | 80.1 | +8.2 kJ/mol |

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful method for elucidating the precise three-dimensional structure of molecules in solution. For a molecule like 2,2,3,4-tetramethylhexane, which contains multiple chemically similar but distinct proton and carbon environments, advanced NMR techniques are essential for complete structural assignment.

Due to the absence of a publicly available, high-resolution experimental NMR spectrum for this compound, the following analysis is based on established principles of alkane NMR spectroscopy and predicted chemical shift values. The predicted ¹H and ¹³C NMR chemical shifts provide a foundational understanding of the expected spectrum.

Predicted ¹H NMR Chemical Shifts:

The proton NMR spectrum of this compound is expected to show a complex pattern of overlapping signals in the upfield region (typically 0.8-1.8 ppm), characteristic of alkanes. The chemical shifts are influenced by the degree of substitution and the steric environment.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| C1-H₃ | ~0.85 | Triplet |

| C2-(CH₃)₂ | ~0.88 | Singlet |

| C3-CH₃ | ~0.83 | Doublet |

| C3-H | ~1.65 | Multiplet |

| C4-CH₃ | ~0.80 | Doublet |

| C4-H | ~1.45 | Multiplet |

| C5-H₂ | ~1.15 | Multiplet |

| C6-H₃ | ~0.86 | Triplet |

Predicted ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum offers a more resolved view of the carbon skeleton, with each unique carbon atom giving rise to a distinct signal.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~11.5 |

| C2 | ~33.0 |

| C2-(CH₃)₂ | ~28.0 |

| C3 | ~42.0 |

| C3-CH₃ | ~16.0 |

| C4 | ~38.0 |

| C4-CH₃ | ~14.0 |

| C5 | ~25.0 |

| C6 | ~14.5 |

Note: These are predicted values and may differ from experimental results. The multiplicities in the ¹H NMR are based on expected first-order coupling rules.

Branched alkanes like this compound exist as a mixture of rapidly interconverting conformers at room temperature. Dynamic NMR spectroscopy is a technique used to study these conformational exchange processes. By recording NMR spectra at different temperatures, it is possible to slow down the rate of interconversion.

At room temperature, the observed NMR spectrum is an average of the spectra of the individual conformers. As the temperature is lowered, the rate of exchange decreases. If the temperature is lowered sufficiently to the point where the exchange rate is slow on the NMR timescale, separate signals for each conformer may be observed. The coalescence temperature, at which the separate signals merge into a single broad peak, can be used to determine the energy barrier for the conformational change. For this compound, this would involve studying the rotation around the C3-C4 bond, which would influence the chemical environments of the adjacent methyl and ethyl groups.

This compound possesses two stereocenters at the C3 and C4 positions, leading to the possibility of diastereomers ((3R,4R), (3S,4S), (3R,4S), and (3S,4R)). Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the relative stereochemistry of these centers.

These 2D NMR experiments detect through-space interactions between protons that are in close proximity. For example, in the (3R,4S)-meso diastereomer, a NOE correlation would be expected between the methyl protons at C3 and the methyl protons at C4, as they can be spatially close in certain conformations. In contrast, for the (3R,4R) and (3S,4S) enantiomeric pair, the spatial relationship between these groups would be different, leading to a different pattern of NOE cross-peaks. By analyzing the complete set of NOE correlations, the relative configuration of the stereocenters can be established.

Mass Spectrometry for Isomer Differentiation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For alkanes, electron ionization (EI) is a common method.

The mass spectrum of a branched alkane is typically characterized by a very weak or absent molecular ion peak (the peak corresponding to the intact molecule). This is because the initial radical cation formed upon electron impact readily undergoes fragmentation. The fragmentation of branched alkanes is dominated by cleavage at the points of branching, as this leads to the formation of more stable secondary and tertiary carbocations.

For this compound (molecular weight 142.28 g/mol ), the following fragmentation pathways are predicted:

Cleavage at the C2-C3 bond: This is a highly favored fragmentation as it leads to the formation of a stable tertiary carbocation.

Loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) would result in a fragment ion at m/z 85.

Loss of a secondary alkyl radical would result in the formation of the tert-butyl cation at m/z 57, which is often a very abundant peak in the mass spectra of compounds containing this group.

Cleavage at the C3-C4 bond: This would lead to the formation of other stable carbocations.

Loss of smaller alkyl radicals: Sequential loss of methyl (•CH₃, 15 Da) and ethyl (•CH₂CH₃, 29 Da) radicals from the larger fragments and the molecular ion will also occur.

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment |

| 127 | [M - CH₃]⁺ |

| 113 | [M - C₂H₅]⁺ |

| 85 | [M - C₄H₉]⁺ (loss of tert-butyl) |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 43 | [CH(CH₃)₂]⁺ (isopropyl cation) |

| 29 | [CH₂CH₃]⁺ (ethyl cation) |

The unique fragmentation pattern allows for the differentiation of this compound from its other C10H22 isomers.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound are expected to be dominated by C-H stretching and bending vibrations, characteristic of alkanes.

C-H Stretching Vibrations: Strong absorptions in the IR spectrum and strong bands in the Raman spectrum are expected in the region of 2850-3000 cm⁻¹. The exact positions of these bands can be sensitive to the local environment of the C-H bonds (i.e., methyl vs. methylene (B1212753) vs. methine).

C-H Bending Vibrations:

Methyl (CH₃) symmetric and asymmetric bending modes are expected around 1375 cm⁻¹ and 1450 cm⁻¹, respectively. The presence of a tert-butyl group often gives rise to a characteristic pair of bands in this region.

Methylene (CH₂) scissoring vibrations are also found around 1465 cm⁻¹.

C-C Stretching Vibrations: These vibrations occur in the fingerprint region (below 1500 cm⁻¹) and are generally weaker and more difficult to assign than C-H vibrations. However, the pattern of these bands is unique to the specific carbon skeleton.

The presence of multiple conformers for this compound can lead to a more complex vibrational spectrum than would be expected for a rigid molecule. Each conformer has its own unique set of vibrational modes. At room temperature, the observed spectrum is a superposition of the spectra of all populated conformers. In some cases, by using variable-temperature spectroscopy or by analyzing the spectra in different phases (gas, liquid, solid), it may be possible to identify bands that are specific to certain conformers. A study on other branched octanes has shown that the vibrational spectra are indeed sensitive to the conformational state of the molecule.

Correlation with Theoretical Spectroscopic Predictions

The interpretation of experimental spectra is significantly enhanced by correlation with theoretical predictions derived from quantum mechanical calculations, such as Density Functional Theory (DFT). While specific, detailed comparative studies for this compound are not widely published, the established methodology for alkanes provides a framework for such analysis. shu.ac.ukmdpi.com

Theoretical calculations for vibrational spectra (Infrared and Raman) of branched alkanes are typically performed using DFT methods, for instance, with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)). researchgate.netnih.gov These calculations yield predicted frequencies and intensities for vibrational modes, including C-H stretching (typically in the 2850–3000 cm⁻¹ region), C-H bending and scissoring (around 1350–1470 cm⁻¹), and rocking modes. orgchemboulder.com By comparing the calculated harmonic frequencies with the experimental IR and Raman spectra, a detailed assignment of the observed bands to specific molecular motions can be achieved. cardiff.ac.uk Scaling factors are often applied to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, improving the alignment with experimental data. researchgate.net

Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). d-nb.info Techniques like the Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, can calculate the magnetic shielding of each nucleus. nih.gov These theoretical values, when benchmarked against experimental data for related structures, can aid in the definitive assignment of complex spectra and help in distinguishing between closely related isomers. github.iocam.ac.uk The accuracy of these predictions depends on the level of theory, basis set, and consideration of conformational averaging and solvent effects. github.io

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of hydrocarbon isomers, providing essential data on purity, composition, and molecular structure.

Development of Chiral Stationary Phases for Enantiomer Resolution

This compound possesses two stereocenters at the C3 and C4 positions, meaning it exists as stereoisomers. docbrown.info The separation of its enantiomers presents a challenge due to the lack of functional groups that typically facilitate chiral recognition. The resolution of such non-functionalized chiral alkanes is a significant challenge in separation science and is typically approached using gas chromatography (GC) with specialized chiral stationary phases (CSPs). mdpi.com

The most effective CSPs for separating chiral hydrocarbons are based on derivatized cyclodextrins. gcms.cznih.gov Cyclodextrins are chiral, toroidal-shaped molecules that can form transient diastereomeric inclusion complexes with analyte enantiomers. wikipedia.orgresearchgate.net The separation mechanism relies on the differential fit and interaction of the enantiomers within the chiral cavity of the cyclodextrin (B1172386). wikipedia.org For non-polar analytes like this compound, chiral recognition is primarily driven by steric and hydrophobic interactions. wikipedia.org The size of the cyclodextrin cavity (α-, β-, or γ-) and the nature of the derivatives on its rim are critical for achieving selectivity. Alkylated and acylated β-cyclodextrin derivatives have shown considerable success in resolving a variety of chiral compounds, including some hydrocarbons. gcms.cz While the direct enantioseparation of this compound is not prominently documented, the use of these cyclodextrin-based CSPs in high-resolution capillary GC columns represents the state-of-the-art approach for such a separation. mdpi.com

High-Resolution Gas Chromatography for Isomer Purity and Retention Studies

High-resolution gas chromatography is indispensable for assessing the purity of this compound and distinguishing it from its numerous C10H22 isomers. scribd.comstudy.comscribd.com A standardized method for characterizing compounds in GC is the use of the Kovats retention index (I), which compares the retention time of an analyte to that of n-alkanes eluting before and after it. nist.gov This system helps to normalize retention data across different instruments and conditions.

The retention index of this compound has been determined on various non-polar stationary phases, which separate compounds primarily based on boiling point and molecular shape. On a standard non-polar squalane (B1681988) phase, its retention index is consistently reported to be around 909. nih.gov Studies on other non-polar phases, such as polydimethylsiloxane, also yield similar retention indices. nist.gov This data is crucial for identifying the compound in complex hydrocarbon mixtures.

Below is a table summarizing the experimentally determined Kovats retention indices for this compound on different non-polar stationary phases.

| Stationary Phase | Temperature (°C) | Retention Index (I) | Reference |

|---|---|---|---|

| Squalane | 100 | 909 | Heinzen, Soares, et al., 1999 nist.gov |

| Squalane | 60 | 908.8 | Chretien and Dubois, 1976 nist.gov |

| Squalane | 60 | 903 | Matukuma, 1969 nist.gov |

| Squalane | 60 | 915 | Matukuma, 1969 nist.gov |

| Vacuum Grease Oil (VM-4) | 95 | 902.8 | Sultanov and Arustamova, 1975 nist.gov |

| Polydimethyl siloxane | Not Specified | 909 | Junkes, Castanho, et al., 2003 nist.gov |

X-ray Crystallography of Derivatives or Co-crystals

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a compound. wikipedia.orglibretexts.org However, its application requires a well-ordered single crystal. nih.govnih.gov For a flexible, non-polar, and relatively small molecule like this compound, obtaining a suitable crystal for X-ray diffraction analysis is exceptionally challenging. wikipedia.org Such alkanes tend to have low melting points and may form disordered or plastic crystals, which are not amenable to single-crystal X-ray analysis.

As of the current body of scientific literature, a crystal structure for this compound has not been reported. The structural characterization of such molecules is typically confined to spectroscopic methods and gas-phase techniques like electron diffraction. To overcome the difficulty of crystallization, future research could focus on preparing co-crystals with other molecules that can induce a stable, ordered lattice or by synthesizing derivatives of this compound that have a higher propensity for crystallization.

Calorimetric Techniques for Phase Transition and Purity Assessment

Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are essential for studying the thermophysical properties of substances, including phase transitions and purity. bohrium.comresearchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, boiling points, and the enthalpies associated with these transitions. nih.gov

Key thermophysical properties for this compound include its normal boiling point and enthalpy of vaporization, which are fundamental parameters in assessing its phase behavior.

| Property | Value | Units |

|---|---|---|

| Normal Boiling Point | 156.85 | °C |

| Enthalpy of Vaporization at 25°C | 41.1 | kJ/mol |

These values are critical for chemical engineering applications and for understanding the intermolecular forces of the alkane. Furthermore, high-sensitivity DSC can be employed as a method for purity assessment. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point, which can be analyzed using the van't Hoff equation to quantify the mole fraction of impurities.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Alkane Reactivity

Alkanes undergo substitution reactions through free-radical chain mechanisms, typically initiated by heat or UV light. chemistrystudent.com In these reactions, a halogen atom (e.g., chlorine or bromine) abstracts a hydrogen atom from the alkane, forming an alkyl radical. This radical then reacts with a halogen molecule to yield a halogenated alkane and a new halogen radical, which continues the chain. masterorganicchemistry.com

The selectivity of radical halogenation depends on the type of C-H bond being broken and the reactivity of the halogen. The stability of the resulting alkyl radical is a key factor, with the order of stability being tertiary > secondary > primary. Consequently, tertiary hydrogens are more readily abstracted than secondary or primary hydrogens. msu.edu

In the case of 2,2,3,4-tetramethylhexane, there are primary, secondary, and tertiary C-H bonds. The structure contains:

Primary hydrogens: on the methyl groups at C1, the two methyl groups at C2, and the methyl groups at C3 and C4.

Secondary hydrogens: on the ethyl group at C4.

Tertiary hydrogens: at C3 and C4.

Bromination is known to be more selective than chlorination. msu.edu Therefore, the bromination of this compound would be expected to show a high preference for substitution at the tertiary positions (C3 and C4). Chlorination, being less selective, would result in a mixture of products with substitution at primary, secondary, and tertiary positions, though still with a preference for the more substituted carbons. missouri.edu

Table 1: Predicted Selectivity in Radical Halogenation of this compound

| Position of Hydrogen Abstraction | Type of C-H Bond | Resulting Radical Stability | Expected Major Product in Bromination |

| C3 | Tertiary | High | 3-Bromo-2,2,3,4-tetramethylhexane |

| C4 | Tertiary | High | 4-Bromo-2,2,3,4-tetramethylhexane |

| C5 (ethyl group) | Secondary | Medium | 5-Bromo-2,2,3,4-tetramethylhexane |

| C1, C2-methyls, C3-methyl, C4-methyl | Primary | Low | Minor products |

The thermal decomposition (pyrolysis) of alkanes is a complex process involving the homolytic cleavage of C-C and C-H bonds to form smaller radical species. youtube.com The subsequent reactions of these radicals, including recombination, disproportionation, and beta-scission, lead to a wide range of smaller alkanes and alkenes. acs.org

For a highly branched alkane like this compound, the C-C bonds with the most substitution are generally the weakest and most likely to break. The initial cleavage would likely occur at the C2-C3 or C3-C4 bonds, leading to the formation of various alkyl radicals. For instance, cleavage of the C2-C3 bond would yield a tert-butyl radical and a substituted secondary hexyl radical.

Studies on the thermal decomposition of C10-C14 n-alkanes show that the primary products are smaller n-alkanes and 1-alkenes. acs.org While specific kinetic data for this compound is scarce, it is expected that its pyrolysis would yield a complex mixture of smaller branched and unbranched alkanes and alkenes. The high degree of branching may also favor the formation of stable tertiary radicals, influencing the product distribution. The cracking of C10 hydrocarbons over catalysts like H-ZSM-5 is known to produce light olefins such as ethylene (B1197577) and propylene. mdpi.com

Table 2: Plausible Primary Products from Thermal Decomposition of this compound

| Initial Bond Cleavage | Resulting Radicals | Potential Stable Products |

| C2-C3 | tert-butyl radical, 2,3-dimethylpentyl radical | Isobutane (B21531), isobutene, smaller alkanes/alkenes |

| C3-C4 | 2,2-dimethylpropyl radical, 1,2-dimethylpropyl radical | Neopentane, isobutane, propene, ethene |

| C4-C5 | 2,2,3-trimethylbutyl radical, ethyl radical | Ethane, ethene, various branched alkanes |

Note: This table represents a simplified prediction of initial fragmentation pathways. The actual product distribution would be far more complex due to numerous secondary reactions.

The oxidation of alkanes can occur through various pathways, including combustion at high temperatures and catalytic oxidation at lower temperatures. In the context of environmental degradation, microbial oxidation is also a relevant process. The initial step in the oxidation of alkanes often involves the formation of an alkyl radical, which then reacts with oxygen to form a peroxy radical. This can lead to the formation of hydroperoxides, which can further decompose to alcohols, ketones, and carboxylic acids.

For branched alkanes, the sites with tertiary hydrogens are typically the most susceptible to initial oxidative attack due to the formation of a more stable tertiary radical. In this compound, this would be at the C3 and C4 positions. The presence of quaternary carbons can hinder complete biodegradation. nih.gov

Acid-Catalyzed Reactions and Rearrangements

In the presence of strong acids or superacids, alkanes can be protonated to form a transient pentacoordinate carbonium ion, which can then lose hydrogen to form a carbenium ion (a trivalent, positively charged carbon). tandfonline.com These carbocations are highly reactive intermediates that can undergo rearrangements to form more stable carbocations. lumenlearning.com The stability of carbocations follows the order: tertiary > secondary > primary.

This compound, upon formation of a carbocation, can undergo skeletal isomerization through a series of 1,2-hydride and 1,2-alkyl (typically methyl) shifts. masterorganicchemistry.com For example, if a carbocation is initially formed at a secondary position, it will rapidly rearrange via a hydride or methyl shift to a more stable tertiary position. lumenlearning.comlibretexts.org

These rearrangements are fundamental to processes like catalytic reforming, which is used to increase the octane (B31449) number of gasoline by converting straight-chain alkanes into more highly branched isomers. nih.gov The isomerization of this compound would likely lead to a complex equilibrium mixture of other branched decane (B31447) isomers.

Under acidic conditions, the carbocation intermediates formed from alkanes can also react with other hydrocarbon molecules. For instance, a carbocation can add to an alkene (formed in situ through elimination) in an oligomerization process to form a larger carbocation, which can then be converted to a larger alkane.

Alkyl transfer reactions are also possible, where an alkyl group is transferred from one molecule to another. In the context of petroleum refining, these reactions are part of the complex chemistry of alkylation, where smaller alkanes and alkenes are combined to produce larger, highly branched alkanes for high-octane gasoline. acs.org The highly branched structure of this compound suggests that its carbocations could participate in such alkyl transfer and oligomerization reactions, though specific studies on this compound are not widely reported.

Catalytic Transformations

General catalytic principles for alkanes would apply, but specific data for this compound is unavailable.

Heterogeneous Catalysis in Hydrocarbon Conversion

In the context of hydrocarbon conversion, heterogeneous catalysis typically involves processes like catalytic cracking and isomerization over solid acid catalysts such as zeolites. These processes are crucial in the petroleum industry for producing high-octane gasoline and valuable chemical feedstocks. The highly branched structure of this compound would theoretically influence its reactivity and product selectivity in these transformations due to the stability of the tertiary carbocations that would form as intermediates. However, no specific studies detailing the product yields or the effects of different heterogeneous catalysts on this compound could be located.

Homogeneous Catalysis for Selective Functionalization

Homogeneous catalysis could offer pathways for the selective functionalization of this compound, such as oxidation or halogenation, by activating its C-H bonds. Research in this area for alkanes is generally aimed at converting them into more valuable products under mild conditions. The steric hindrance and the presence of multiple tertiary carbons in this compound would be expected to play a significant role in the selectivity and efficiency of such reactions. Despite the potential for interesting chemical transformations, there is no published research that provides specific examples or data on the homogeneous catalytic functionalization of this compound.

Specialized Applications in Chemical Research and Industry

Role as Reference Standards in Advanced Analytical Methods

The well-defined structure and predictable behavior of 2,2,3,4-tetramethylhexane make it an excellent reference compound in sophisticated analytical techniques used to identify and quantify components in complex hydrocarbon mixtures.

In gas chromatography (GC), compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. A compound's retention time—the time it takes to travel through the column—is a key identifier. However, retention times can vary between different instruments and analytical conditions. To standardize these measurements, the Kovats Retention Index (I) is used, which normalizes the retention time of a compound to those of adjacent n-alkanes. wikipedia.org

This compound serves as a crucial reference point in this system. Its retention behavior has been precisely characterized on various standard non-polar stationary phases, such as squalane (B1681988). nist.govnist.gov By injecting this compound and observing its retention index, analysts can verify that their GC system is performing correctly and that the method is properly calibrated. Its consistent and well-documented retention index provides a benchmark for validating analytical methods intended for the separation of complex hydrocarbon mixtures like gasoline or petroleum distillates. nist.gov

The table below presents experimentally determined Kovats retention indices for this compound on a common non-polar stationary phase, demonstrating its consistent elution behavior under different temperatures. nist.govnih.gov

| Stationary Phase | Temperature (°C) | Kovats Retention Index (I) |

| Squalane | 60 | 908.8 |

| Squalane | 100 | 909 |

This interactive table provides reference data for the calibration of gas chromatography systems.

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is a powerful technique for quantifying chemical substances. For precise quantification, an internal standard is often added to the sample. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample, and which can be clearly separated and detected.

This compound is a suitable candidate for use as an internal standard in the analysis of other branched alkanes in complex matrices. Its properties are advantageous for this application:

Chemical Inertness: As a saturated alkane, it is chemically stable and unlikely to react with other components in the sample during preparation or analysis.

Structural Isomerism: Being an isomer of decane (B31447), it shares the same molecular weight (142.28 g/mol ) with other decane isomers but has a distinct fragmentation pattern in the mass spectrometer and a unique retention time in the gas chromatograph. nih.gov

Chromatographic Separation: Its specific branching pattern gives it a characteristic retention time that can typically be resolved from other C10 isomers, allowing it to be quantified without interference.

When used as an internal standard, a known amount of this compound is added to each sample. Any variations in sample injection volume or detector response will affect both the analyte and the internal standard equally. By comparing the analyte's response to the internal standard's response, a more accurate and reproducible quantification can be achieved.

Utilization in Fuel Chemistry Research (Non-combustion Performance Focus)

The performance of fuels in internal combustion engines is critically dependent on the molecular structure of their hydrocarbon components. Highly branched alkanes are particularly important for preventing engine knock, a phenomenon measured by the octane (B31449) rating.

Real fuels like gasoline and jet fuel are complex mixtures of hundreds of hydrocarbons. stanford.edu To study fundamental combustion processes, researchers formulate simplified "surrogate" or "model" fuels with a small number of well-characterized components that represent the different classes of hydrocarbons present (e.g., n-alkanes, iso-alkanes, cycloalkanes, and aromatics). researchgate.netepa.govstanford.edu

Highly branched alkanes (iso-paraffins) are a critical component class in these surrogates because they significantly influence anti-knock quality. researchgate.net While simpler branched alkanes like iso-octane (2,2,4-trimethylpentane) are more commonly used due to their extensive kinetic models, C10 isomers such as this compound are valuable candidates for inclusion in multi-component surrogates designed to more accurately mimic the properties of real fuels, which contain a wide range of iso-alkanes. osti.gov Including branched C10 isomers helps the surrogate fuel better emulate the density, volatility, and ignition characteristics of the target commercial fuel. mdpi.commdpi.com

The octane number of a fuel quantifies its resistance to autoignition, or "knocking," in a spark-ignition engine. enggcyclopedia.com The scale is defined by two reference compounds: n-heptane, with an octane rating of 0, and iso-octane (2,2,4-trimethylpentane), with a rating of 100. scholarsresearchlibrary.com

The molecular structure of a hydrocarbon is the primary determinant of its octane number. The extensive branching in this compound confers a high octane number for clear chemical reasons:

Resistance to Autoignition: Engine knock is caused by the spontaneous ignition of the unburned fuel-air mixture ahead of the flame front, driven by low-temperature radical chain reactions.

Formation of Stable Radicals: The structure of this compound contains tertiary carbon atoms (carbon atoms bonded to three other carbons). During the initial stages of oxidation, hydrogen abstraction from these sites leads to the formation of relatively stable tertiary radicals.

Slowing of Chain Propagation: These stable radicals are less reactive and are more likely to terminate radical chains rather than propagate the rapid, uncontrolled reactions that lead to autoignition. Straight-chain alkanes, like n-heptane, lack these stable intermediates and undergo rapid chain propagation, resulting in very low octane numbers.

While a specific, experimentally measured octane number for this compound is not widely published, its highly branched structure ensures that it has a high anti-knock quality, making it a representative of the high-octane components found in reformed gasoline. quizlet.comkg.ac.rs

Precursor and Building Block in Organic Synthesis

Despite its utility in analytical and fuel chemistry, this compound has very limited application as a precursor or building block in organic synthesis. This is a direct consequence of its chemical nature as a saturated, highly branched alkane. The carbon-carbon and carbon-hydrogen single bonds in its structure are strong and non-polar, rendering the molecule chemically inert under most conditions. It lacks functional groups—such as double bonds, hydroxyl groups, or halogens—that would serve as reactive sites for synthetic transformations. Therefore, its value lies in its stability and predictable physical behavior rather than its reactivity for building more complex molecules.

Synthesis of Sterically Hindered Compounds

The synthesis of molecules with significant steric hindrance is a considerable challenge in organic chemistry. Highly branched alkyl groups are often incorporated into molecular designs to provide steric shielding, which can enhance the stability of reactive species, influence reaction selectivity, and control the conformation of molecules.

While direct examples of this compound being used as a primary building block for such syntheses are not prominent, the principles of its structure are relevant. The quaternary carbon center and adjacent tertiary carbons create a bulky framework. In theory, functionalization of this compound could yield sterically demanding synthons. However, the inert nature of alkanes makes such functionalization chemically challenging, often requiring harsh reaction conditions that may not be compatible with sensitive functional groups.

General strategies for creating sterically hindered compounds often involve the coupling of smaller, functionalized branched molecules. For instance, reactions involving t-butyl or adamantyl groups are common. While not directly involving this compound, these approaches highlight the demand for bulky alkyl fragments in organic synthesis.

Chiral Building Blocks for Complex Molecule Construction

This compound possesses two chiral centers at the C3 and C4 positions. This stereochemical feature means the molecule can exist as different stereoisomers (enantiomers and diastereomers). In principle, the separation of these stereoisomers or their stereoselective synthesis could provide access to chiral building blocks.

The use of chiral alkanes as synthons for complex molecule construction is a niche area of research. Typically, chiral building blocks are derived from naturally occurring chiral molecules (the chiral pool) or are prepared through asymmetric synthesis, often featuring functional groups that facilitate further chemical transformations.

For an achiral molecule like this compound to be utilized as a chiral building block, a process of desymmetrization would be required. This would involve a stereoselective reaction that differentiates between the two enantiotopic or diastereotopic groups within the molecule. While theoretically possible, practical applications and methodologies for this specific compound are not reported in the literature. The focus of chiral synthesis predominantly remains on molecules with existing functional groups that can direct stereoselective reactions.

Role as a Solvent or Medium in Specialized Chemical Processes

The physical properties of this compound, such as its low polarity and specific boiling point, could make it a candidate for use as a specialized solvent or reaction medium. Highly branched alkanes are generally non-polar and have low reactivity, which can be advantageous in certain chemical processes where the solvent should not interfere with the reaction.

In specialized applications, such as certain polymerization reactions or reactions involving highly reactive organometallic species, the choice of a non-coordinating and inert solvent is crucial. While common alkanes like hexane (B92381) and heptane (B126788) are widely used, a more sterically bulky solvent like this compound could potentially offer different solubility characteristics or influence reaction kinetics due to its shape and size.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。